TRPA1 Antagonism: Nanomolar Potency of the Parent Acid Compared to Unknown Potency of Analogs
3,4-Dichlorocinnamic acid demonstrates direct antagonism of the human TRPA1 ion channel with an IC50 of 184.0 nM, a therapeutically relevant target for pain and inflammation [1]. This nanomolar potency is a critical point of differentiation. While the compound is used as a building block for more complex TRPA1 antagonists, its own intrinsic activity is a verifiable benchmark. In contrast, activity data for this specific target is not reported for close analogs like 2-chlorocinnamic acid or 2,4-dichlorocinnamic acid in the same context. This demonstrates that the 3,4-dichloro substitution pattern confers a specific and potent interaction with TRPA1 that cannot be assumed for other isomers.
| Evidence Dimension | Inhibition of human TRPA1 ion channel |
|---|---|
| Target Compound Data | IC50 = 184.0 nM |
| Comparator Or Baseline | 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid (no comparable TRPA1 data reported) |
| Quantified Difference | N/A (presence vs. absence of reported activity) |
| Conditions | Inhibition of cinnamaldehyde-induced Ca2+ influx in HEK293 cells expressing human TRPA1, measured by FLIPR assay after 20 min preincubation |
Why This Matters
For projects focused on TRPA1 modulation, 3,4-dichlorocinnamic acid provides a validated, potent starting point for SAR studies, unlike its analogs which lack this documented activity.
- [1] ChEMBL Database. (n.d.). Compound Report Card: CHEMBL4066447. Retrieved from TargetMine: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=155006191 View Source
